REACTION_CXSMILES
|
C(O)C.[NH:4]1[C:12]2[C:7](=[CH:8][C:9]([S:13][C:14]#N)=[CH:10][CH:11]=2)[CH2:6][CH2:5]1.O.O.O.O.O.O.O.O.O.[S-2].[Na+].[Na+].[CH2:28](I)[CH:29](C)[CH3:30]>O>[CH2:14]([S:13][C:9]1[CH:8]=[C:7]2[C:12](=[CH:11][CH:10]=1)[NH:4][CH2:5][CH2:6]2)[CH:29]([CH3:30])[CH3:28] |f:2.3.4.5.6.7.8.9.10.11.12.13|
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Name
|
|
Quantity
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14 mL
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Type
|
reactant
|
Smiles
|
C(C)O
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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N1CCC2=CC(=CC=C12)SC#N
|
Name
|
|
Quantity
|
1.84 g
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Type
|
reactant
|
Smiles
|
O.O.O.O.O.O.O.O.O.[S-2].[Na+].[Na+]
|
Name
|
|
Quantity
|
2.8 mL
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Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
2.4 mL
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Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
1.2 mL
|
Type
|
reactant
|
Smiles
|
C(C(C)C)I
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
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Setpoint
|
50 °C
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Type
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CUSTOM
|
Details
|
the mixture was stirred at 50° C. for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at 50° C. for 2 hours
|
Duration
|
2 h
|
Type
|
EXTRACTION
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Details
|
followed by extraction with ether three times
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Type
|
WASH
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Details
|
The obtained organic layer was washed with saturated saline
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous magnesium sulfate
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Type
|
DISTILLATION
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Details
|
the solvent was distilled off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The obtained residue was purified by silica gel column chromatography (hexane:ethyl acetate=90:10-80:20-55:45, V/V)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C(C)C)SC=1C=C2CCNC2=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.65 g | |
YIELD: PERCENTYIELD | 41% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |